

Finerenone-D5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Finerenone-D5*

Cat. No.: *B15544158*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Finerenone-D5**. The information herein is critical for ensuring the integrity of the compound in research and development settings. The data presented is a synthesis of available information on **Finerenone-D5** and its non-deuterated parent compound, Finerenone, which serves as a close proxy for stability characteristics.

Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of **Finerenone-D5**. Based on supplier recommendations, the following conditions are advised:

Parameter	Recommended Condition	Source
Temperature	2 to 8°C	[1]
Form	Solid	N/A
Shipping	Room temperature in continental US; may vary elsewhere.	[2]

It is recommended to store the product under the conditions provided in the Certificate of Analysis that accompanies the specific lot of **Finerenone-D5**.[\[2\]](#)[\[3\]](#)

Stability Profile

Detailed stability studies specifically on **Finerenone-D5** are not extensively available in peer-reviewed literature. However, forced degradation studies on the parent compound, Finerenone, provide valuable insights into its stability under various stress conditions. These studies indicate that Finerenone is susceptible to degradation under basic and thermal conditions.^[4] The dihydropyridine structure of Finerenone may contribute to its degradation under thermal, oxidative, and photolytic conditions.

The following table summarizes the quantitative data from forced degradation studies on Finerenone. It is important to note that while the core molecular structure is the same, the presence of deuterium atoms in **Finerenone-D5** could potentially influence the rate of degradation, though the overall degradation pathways are expected to be similar.

Stress Condition	Reagent/Exposure	Time	Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1 N HCl	60 min	60°C	Mild Degradation	
	1 N HCl	-	-	~17%	
	2 N HCl	30 min	60°C	Significant Degradation	
Base Hydrolysis	0.1 N NaOH	60 min	60°C	Mild Degradation	
	1 N NaOH	-	Room Temperature	15.47%	
	2 N NaOH	30 min	60°C	Significant Degradation	
Oxidative Degradation	30% H ₂ O ₂	4 h	70°C	Significant Degradation	
	30% H ₂ O ₂	20 min	Room Temperature	11.23%	
	20% H ₂ O ₂	30 min	60°C	Significant Degradation	
Thermal Degradation	Solid	24 h	80°C	Maximum Degradation (within ICH limits)	
Photolytic Degradation	Solid (UV at 254 nm)	24 h	-	Maximum Degradation (within ICH limits)	

Experimental Protocols

The following are detailed methodologies from key experiments cited in the stability assessment of Finerenone.

Forced Degradation Study by RP-HPLC

This protocol outlines a typical forced degradation study to assess the stability of Finerenone.

Objective: To determine the degradation of Finerenone under various stress conditions using a stability-indicating RP-HPLC method.

Materials and Reagents:

- Finerenone reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid
- Water (HPLC grade)

Chromatographic Conditions:

- Instrument: Waters HPLC system with a quaternary pump, auto-sampler, column oven, and PDA Detector.
- Column: X-bridge C18 Column (150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and orthophosphoric acid solution.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.

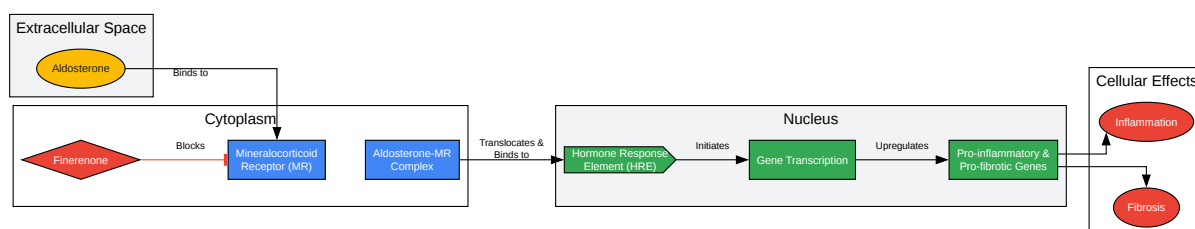
- Injection Volume: 10 μ L.

Procedure:

- Preparation of Standard Stock Solution: A standard stock solution of Finerenone (e.g., 100 μ g/mL) is prepared by dissolving an accurately weighed amount in the mobile phase.
- Stress Conditions:
 - Acid Degradation: To 1 mL of the diluted stock solution, 9 mL of 0.1 N HCl is added, and the mixture is refluxed at 60°C for 60 minutes. The solution is then neutralized with 0.1 N NaOH.
 - Base Degradation: To 1 mL of the diluted stock solution, 9 mL of 0.1 N NaOH is added, and the mixture is refluxed at 60°C for 60 minutes. The solution is then neutralized with 0.1 N HCl.
 - Oxidative Degradation: To 1 mL of the diluted stock solution, 9 mL of 30% H₂O₂ is added, and the mixture is refluxed at 70°C for 4 hours.
 - Thermal Degradation: 100 mg of Finerenone powder is kept in a thermostat oven at 80°C for 24 hours. A sample solution is then prepared from the stressed powder.
 - Photolytic Degradation: 100 mg of Finerenone powder is irradiated with UV light at 254 nm for 24 hours. A sample solution is then prepared from the stressed powder.
- Analysis: The stressed samples are diluted to a suitable concentration (e.g., 10 μ g/mL) and injected into the HPLC system in triplicate. The chromatograms are analyzed for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Signaling Pathway

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling cascade that leads to inflammation and fibrosis.



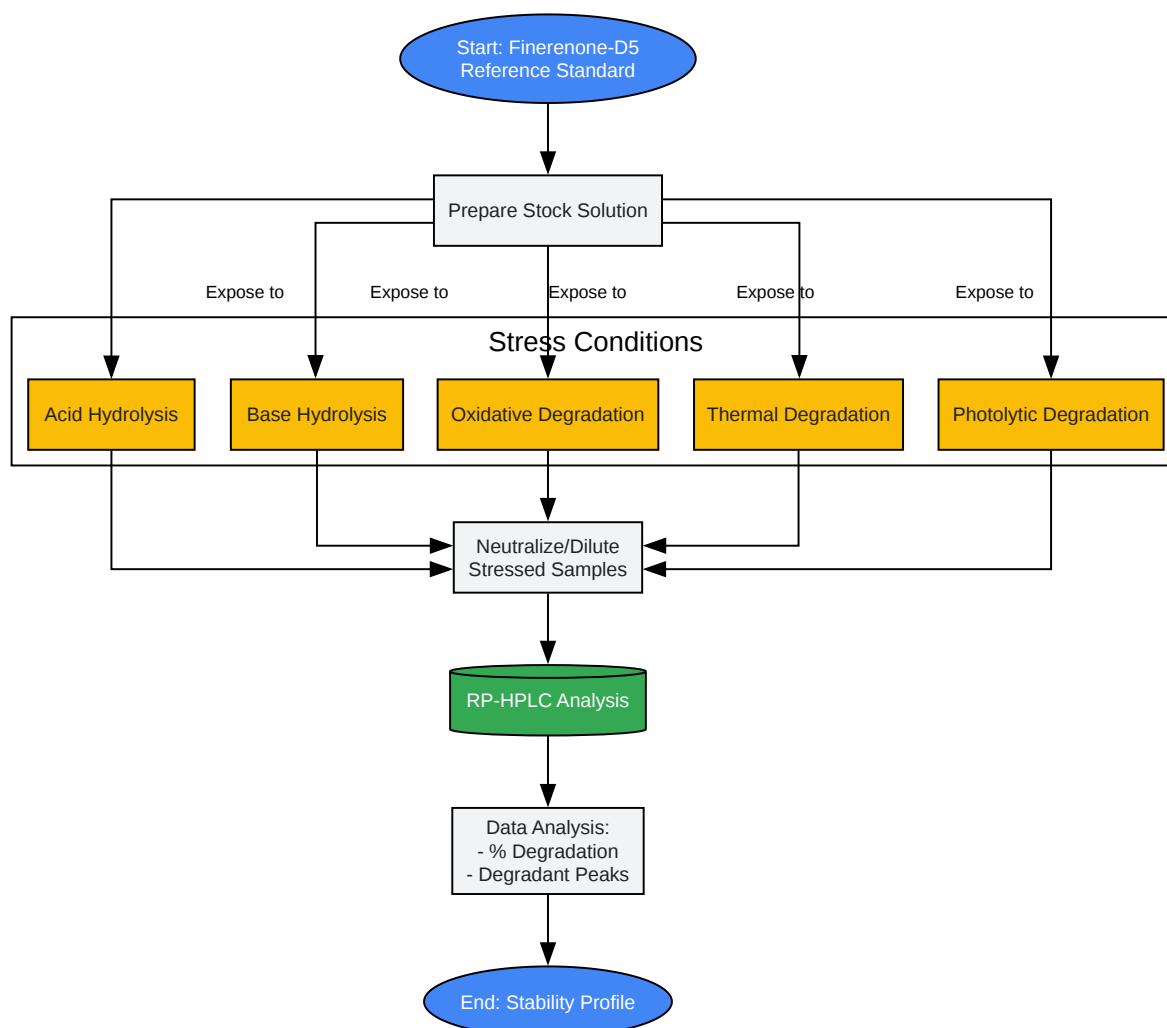
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Finerenone's Mechanism of Action

The diagram above illustrates the signaling pathway of the mineralocorticoid receptor and the inhibitory action of Finerenone. Aldosterone, a mineralocorticoid, binds to its receptor in the cytoplasm, leading to the translocation of the complex into the nucleus. This complex then binds to hormone response elements on the DNA, initiating the transcription of genes that promote inflammation and fibrosis. Finerenone exerts its therapeutic effect by binding to the mineralocorticoid receptor, preventing aldosterone from binding and thereby blocking this downstream cascade.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study of **Finerenone-D5**.



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Forced Degradation Study Workflow

This workflow provides a systematic approach to evaluating the stability of **Finerenone-D5**. It begins with the preparation of a stock solution, followed by exposure to a variety of stress conditions. After the stress period, the samples are prepared for analysis by RP-HPLC. The

resulting data is then analyzed to determine the percentage of degradation and identify any degradation products, ultimately establishing the stability profile of the compound.

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